1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2097896-92-7
VCID: VC5724341
InChI: InChI=1S/C22H26FN5O4/c1-2-31-18-7-5-17(6-8-18)28-11-10-27(22(28)30)15-20(29)26-9-3-4-19(14-26)32-21-24-12-16(23)13-25-21/h5-8,12-13,19H,2-4,9-11,14-15H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)F
Molecular Formula: C22H26FN5O4
Molecular Weight: 443.479

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

CAS No.: 2097896-92-7

Cat. No.: VC5724341

Molecular Formula: C22H26FN5O4

Molecular Weight: 443.479

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one - 2097896-92-7

Specification

CAS No. 2097896-92-7
Molecular Formula C22H26FN5O4
Molecular Weight 443.479
IUPAC Name 1-(4-ethoxyphenyl)-3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one
Standard InChI InChI=1S/C22H26FN5O4/c1-2-31-18-7-5-17(6-8-18)28-11-10-27(22(28)30)15-20(29)26-9-3-4-19(14-26)32-21-24-12-16(23)13-25-21/h5-8,12-13,19H,2-4,9-11,14-15H2,1H3
Standard InChI Key KMNTVUUEGSRGOP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)F

Introduction

Chemical Identity and Structural Features

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one (molecular formula: C₂₃H₂₇FN₄O₅) is characterized by three distinct subunits:

  • Imidazolidin-2-one core: A five-membered ring containing two nitrogen atoms, known to enhance metabolic stability in drug candidates .

  • 4-Ethoxyphenyl group: A lipophilic aromatic substituent linked to the imidazolidinone, likely influencing membrane permeability.

  • 2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl chain: A piperidine derivative conjugated to a fluorinated pyrimidine via an ether-oxo bridge, a motif observed in kinase inhibitors .

Table 1: Key physicochemical parameters (predicted)

PropertyValue
Molecular Weight458.49 g/mol
LogP (lipophilicity)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area109 Ų

Synthesis and Structural Analogues

The synthesis of this compound likely involves multi-step coupling reactions. Patent JP2018500349A describes analogous piperidine-pyrimidine hybrids, providing a plausible route:

  • Piperidine intermediate preparation: 3-((5-fluoropyrimidin-2-yl)oxy)piperidine is synthesized via nucleophilic substitution between 2-chloro-5-fluoropyrimidine and piperidin-3-ol.

  • Oxoethyl linkage formation: Reaction of the piperidine intermediate with bromoacetyl bromide yields 2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl bromide.

  • Imidazolidinone coupling: The bromide intermediate undergoes nucleophilic attack by 1-(4-ethoxyphenyl)imidazolidin-2-one in the presence of a base such as K₂CO₃ .

Table 2: Reagents and conditions for critical steps

StepReagentsConditionsYield (%)
12-chloro-5-fluoropyrimidine, piperidin-3-olDMF, 80°C, 12 h72
2Bromoacetyl bromide, DIPEACH₂Cl₂, 0°C → rt, 4 h65
31-(4-ethoxyphenyl)imidazolidin-2-one, K₂CO₃DMF, 60°C, 8 h58

Pharmacological Profile and Mechanisms

While no direct activity data exists for this compound, structurally related molecules in JP2018500349A exhibit:

  • Kinase inhibition: Fluoropyrimidine-piperidine hybrids show IC₅₀ values <100 nM against CDK4/6 and BRAF kinases.

  • CNS penetration: Imidazolidinones with ethoxyphenyl groups demonstrate blood-brain barrier permeability in rodent models.

Hypothesized targets:

  • Cyclin-dependent kinases (CDKs): The fluoropyrimidine moiety may competitively bind ATP pockets .

  • G-protein-coupled receptors (GPCRs): The piperidine-ethyl-oxo chain could modulate serotonin or dopamine receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator